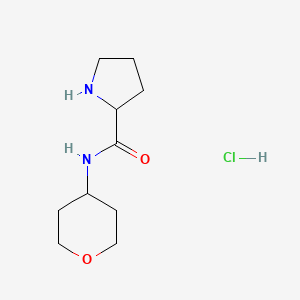![molecular formula C11H15ClN4 B1493869 [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride CAS No. 1185023-32-8](/img/structure/B1493869.png)
[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride
Descripción general
Descripción
“[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride” is a chemical compound with the IUPAC name 2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethanamine hydrochloride . It has a molecular weight of 238.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N4.ClH/c12-7-6-10-13-11(15-14-10)8-9-4-2-1-3-5-9;/h1-5H,6-8,12H2,(H,13,14,15);1H . This indicates the presence of a benzyl group attached to the 3-position of a 1,2,4-triazole ring, with an ethylamine group attached to the 2-position of the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 238.72 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds showing good or moderate activities against test microorganisms. This includes the synthesis of novel 1,2,4-triazole derivatives and their evaluation against various bacterial and fungal strains. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested their antimicrobial activities, finding that some compounds possessed good to moderate activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Electrochemical and Quantum Chemical Evaluation
Compounds containing the triazole ring have also been evaluated for their corrosion inhibition properties. Chaitra et al. (2015) investigated the use of triazole Schiff bases as mild steel corrosion inhibitors in acid media. Their study found that the inhibition efficiency of these compounds increases with concentration and that they act as mixed-type inhibitors (Chaitra, Mohana, & Tandon, 2015).
Synthesis and Biological Activity of Schiff and Mannich Bases
Derivatives of triazoles, including Schiff and Mannich bases, have been synthesized from various primary amines, demonstrating the versatility of triazole compounds in creating a wide array of biologically active molecules. For example, Bekircan and Bektaş (2008) synthesized Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and explored their chemical structures (Bekircan & Bektaş, 2008).
Cytotoxicity and Effects on Immunocompetent Cells
Research has also focused on the synthesis of triazole and thiadiazole derivatives for cytotoxic activity evaluation. Mavrova et al. (2009) synthesized novel derivatives and assessed their cytotoxicity on immunocompetent cells, providing insights into the potential use of these compounds in developing therapeutic agents (Mavrova, Wesselinova, Tsenov, & Denkova, 2009).
Antimicrobial and Antifungal Activity
The synthesis of new compounds with integrated triazole-thiadiazole and other moieties has been pursued for enhanced antimicrobial and antifungal activities. For instance, Idrees, Kola, and Siddiqui (2019) reported on the synthesis and antimicrobial activities of novel 6-amino triazolo-thiadiazoles, showing promising results against bacterial strains (Idrees, Kola, & Siddiqui, 2019).
Propiedades
IUPAC Name |
2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c12-7-6-10-13-11(15-14-10)8-9-4-2-1-3-5-9;/h1-5H,6-8,12H2,(H,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZVDTWQDCGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



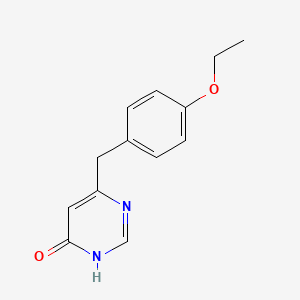
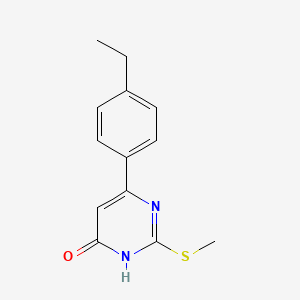
![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1493791.png)

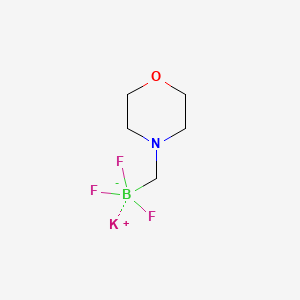

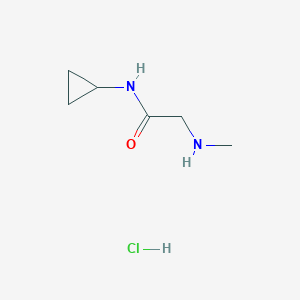



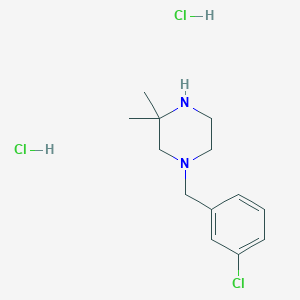
![2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1493815.png)
